FEN1-IN-1

描述

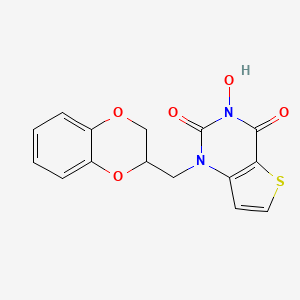

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGCMQXTPTJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of FEN1-IN-1 in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Introduction: FEN1 - A Critical Node in DNA Metabolism

Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific nuclease that plays an indispensable role in maintaining genomic stability.[1] As a member of the RAD2 nuclease family, FEN1 possesses multiple enzymatic activities, including 5'-flap endonuclease, 5'-3' exonuclease, and gap endonuclease functions.[1][2] These activities position FEN1 as a central enzyme in several critical DNA metabolic pathways. Its canonical roles include the maturation of Okazaki fragments during lagging strand DNA synthesis and participation in long-patch base excision repair (LP-BER).[2][3][4][5] In Okazaki fragment processing, FEN1 precisely removes the 5' RNA-DNA primers, creating a ligatable nick that is sealed by DNA ligase I.[4] In LP-BER, it removes the displaced DNA flap containing the lesion.[1][6] Given its fundamental role, the dysregulation or overexpression of FEN1 is frequently associated with cancer, promoting genomic instability and, in some cases, resistance to chemotherapy, making it a compelling target for therapeutic intervention.[1][3][7]

FEN1-IN-1: A Direct Inhibitor of FEN1 Nuclease Activity

This compound is a small molecule inhibitor designed to target the enzymatic function of FEN1.[8] The primary mechanism of inhibition involves direct binding to the active site of the FEN1 protein. This interaction is partly achieved through the coordination of the essential Mg²⁺ cofactor within the active site, effectively blocking the enzyme's catalytic activity.[8] By directly inhibiting FEN1, this compound prevents the resolution of 5' flap structures that are obligate intermediates in DNA replication and repair.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. kuickresearch.com [kuickresearch.com]

- 8. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of FEN1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of FEN1-IN-1, a potent small molecule inhibitor of Flap Endonuclease 1 (FEN1). FEN1 is a critical enzyme in DNA replication and repair, making it a promising target for cancer therapy, particularly in tumors with existing DNA damage response deficiencies.

Discovery of this compound: A Targeted Approach

This compound (also known as LNT1) was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of FEN1.[1][2] The discovery process followed a typical workflow for small molecule drug discovery.

Experimental Workflow: From Hit to Lead

The discovery of this compound involved a multi-step process, beginning with the identification of a promising chemical scaffold and culminating in a potent and selective inhibitor.

Synthesis of this compound

This compound belongs to a series of N-hydroxyurea-based inhibitors of FEN1. While a specific, detailed synthesis protocol for this compound (CAS 824983-91-7) is not publicly available, the general synthesis of N-hydroxy-pyrimidinedione derivatives has been described.[3] The synthesis generally involves the construction of the pyrimidinedione core followed by the introduction of the N-hydroxyurea moiety.

Quantitative Data

This compound and related compounds have been evaluated for their inhibitory activity against FEN1 and their cytotoxic effects on various cancer cell lines.

In Vitro Inhibitory Activity

| Compound | Target(s) | IC50 (nM) | Notes |

| This compound | FEN1, EXO1 | 11 | Potent inhibitor with equal potency for FEN1 and EXO1.[4] >1000-fold selectivity over XPG.[3] |

| BSM-1516 | FEN1 | 7 | ~65-fold more potent against FEN1 than EXO1 (IC50 = 460 nM).[5][6] |

| Compound C20 | FEN1 | 3 | A potent N-hydroxyl urea derivative.[7][8] |

| PTPD | FEN1 | 22 | A thienopyrimidine-dione derivative.[9] |

Cellular Activity (GI50/EC50)

| Compound | Cell Line | GI50/EC50 (µM) | Notes |

| This compound | 212 cell lines | 15.5 (mean GI50) | High-throughput screen showed broad activity.[10][11] |

| BSM-1516 | DLD1 (BRCA2-/-) | 0.35 | ~15-fold more sensitive than BRCA2-wild-type DLD1 cells (EC50 = 5 µM).[5][6][12] |

| Compound C20 | A549 | 12.5 | Lung cancer cell line.[8] |

| Compound C20 | H1299 | 22.1 | Lung cancer cell line.[8] |

| Compound C20 | H460 | 20.8 | Lung cancer cell line.[8] |

| This compound | HeLa (MRE11A disrupted) | More sensitive | Demonstrates synthetic lethality with MRE11A deficiency.[11][13] |

Pharmacokinetic Properties (of a related inhibitor)

| Compound | Parameter | Value | Species | Route |

| BSM-1516 | T1/2 | 2.9 hours | Mice | Oral |

| BSM-1516 | Oral Bioavailability | 40% | Mice | Oral |

Mechanism of Action and Signaling Pathway

This compound binds to the active site of FEN1 and inhibits its nuclease activity, partly through coordination with the essential Mg2+ ions in the active site.[11][13] Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments and other DNA flap structures, which in turn causes replication fork instability and DNA double-strand breaks (DSBs).[10][11] This accumulation of DNA damage triggers a DNA Damage Response (DDR), primarily through the ATM checkpoint signaling pathway.

Experimental Protocols

Fluorescence-Based FEN1 Cleavage Assay

This assay is used to measure the enzymatic activity of FEN1 and the inhibitory potential of compounds like this compound.

Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the flap by FEN1, the fluorophore is released, leading to an increase in fluorescence.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).[6]

-

Enzyme and Inhibitor Incubation: In a 384-well plate, add FEN1 enzyme to the reaction buffer. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound.

-

Substrate Addition: Add the fluorogenic DNA substrate to initiate the reaction.[6]

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Clonogenic Survival Assay

This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24-72 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-2 weeks, allowing colonies to form.[14]

-

Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.[14]

-

Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group, normalized to the plating efficiency.

Western Blot for DNA Damage Response Proteins

This technique is used to detect the levels of specific proteins involved in the DNA damage response pathway, such as phosphorylated H2AX (γH2AX) and phosphorylated ATM (p-ATM).

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-p-ATM) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 3. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (FEN1i-1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. blacksmithmedicines.com [blacksmithmedicines.com]

- 6. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]

- 7. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 11. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Flap Endonuclease 1 (FEN1) in Okazaki Fragment Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap Endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing a central role in DNA replication and repair.[1] This structure-specific nuclease is indispensable for the maturation of Okazaki fragments, the short DNA segments synthesized on the lagging strand during DNA replication.[2] FEN1's precise cleavage of 5' flap structures ensures the seamless ligation of these fragments into a continuous DNA strand.[3] Beyond its canonical role in DNA replication, FEN1 is also involved in long-patch base excision repair (LP-BER), rescue of stalled replication forks, and telomere maintenance.[4] Dysregulation of FEN1 activity is linked to genomic instability and various cancers, making it an attractive target for therapeutic intervention.[5][6] This guide provides an in-depth technical overview of FEN1's function in Okazaki fragment maturation, its enzymatic properties, regulatory mechanisms, and its implications in disease and drug development.

FEN1 Enzymatic Activities

FEN1 is a metallonuclease possessing multiple nuclease activities that enable its diverse functions in DNA metabolism.[4] Its primary and most dominant activity is 5' flap endonuclease (FEN) activity, which is essential for removing the RNA-DNA primers of Okazaki fragments.[4][7]

The key enzymatic activities of FEN1 include:

-

5' Flap Endonuclease (FEN) Activity: FEN1 recognizes and cleaves single-stranded 5' flaps that are displaced by DNA polymerases during strand displacement synthesis.[1] The cleavage occurs precisely at the junction of the single-stranded flap and the double-stranded DNA, leaving a ligatable nick.[8]

-

5'-3' Exonuclease (EXO) Activity: FEN1 can remove nucleotides from 5' blunt ends or nicks, creating a gap.[4]

-

Gap Endonuclease (GEN) Activity: This activity allows FEN1 to cleave the template strand opposite a gap, which is important for resolving stalled replication forks and apoptotic DNA fragmentation.[4][7]

The catalytic activity of FEN1 is dependent on the presence of divalent metal ions, typically Mg2+, which are coordinated in the active site by conserved carboxylate residues.[8] The enzyme's structure, particularly a helical arch, facilitates the threading of the 5' flap into the active site for cleavage.[1]

Okazaki Fragment Maturation Pathways

The maturation of Okazaki fragments is a multi-step process that ensures the removal of RNA primers and the ligation of DNA fragments. FEN1 is a key player in the primary pathways for this process.

The Short Flap Pathway

The predominant pathway for Okazaki fragment maturation is the short flap pathway.[9]

-

Initiation: DNA Polymerase δ (Pol δ), responsible for synthesizing the bulk of the Okazaki fragment, encounters the 5' end of the downstream fragment.[2]

-

Strand Displacement: Pol δ performs limited strand displacement, creating a short 5' flap, typically 1-6 nucleotides in length.[9]

-

FEN1 Cleavage: FEN1 recognizes this short flap structure and cleaves it, generating a nick with a 5'-phosphate and a 3'-hydroxyl group.[1][3]

-

Ligation: DNA Ligase I (Lig1) seals the nick, joining the two Okazaki fragments to form a continuous lagging strand.[2]

This efficient process is tightly coordinated by the Proliferating Cell Nuclear Antigen (PCNA), which acts as a sliding clamp and a platform for the sequential recruitment of Pol δ, FEN1, and Lig1.[2][10]

Caption: The short flap pathway of Okazaki fragment maturation.

The Long Flap Pathway

Occasionally, more extensive strand displacement by Pol δ, sometimes aided by helicases like Pif1, can lead to the formation of long 5' flaps.[1][11] These long flaps are processed through a distinct, two-nuclease pathway.[9]

-

Long Flap Formation: A long 5' flap is generated, which is rapidly bound by Replication Protein A (RPA).[9]

-

RPA Inhibition of FEN1: RPA binding to the long flap inhibits the activity of FEN1.[9]

-

Dna2 Recruitment and Cleavage: The RPA-coated flap recruits another nuclease, DNA2, which possesses both helicase and nuclease activities. Dna2 displaces RPA and progressively cleaves the long flap, leaving a shorter flap of about 5-6 nucleotides.[1][9]

-

FEN1 Final Cleavage: This shorter flap is no longer a substrate for Dna2 but is now an ideal substrate for FEN1. FEN1 then performs the final cleavage to create a ligatable nick.[9]

-

Ligation: DNA Ligase I seals the nick.[2]

The long-flap pathway is considered a minor pathway but is essential for processing flaps that escape the immediate action of FEN1.[9]

Caption: The long flap pathway involving RPA, Dna2, and FEN1.

Alternative Pathway for Fold-Back Flaps

In some instances, displaced flaps can contain complementary sequences that fold back on themselves, forming hairpin structures. These structures are resistant to cleavage by both FEN1 and Dna2.[11] An alternative pathway involving the Pif1 helicase has been proposed to resolve these structures.[11] Pif1, in conjunction with Pol δ, can unwind the entire Okazaki fragment initiated by a fold-back flap, allowing for its removal and subsequent resynthesis.[11]

Interaction with Key Proteins

FEN1's function is tightly regulated through its interactions with other proteins at the replication fork.

Proliferating Cell Nuclear Antigen (PCNA)

PCNA is a ring-shaped protein that encircles the DNA and acts as a sliding clamp, enhancing the processivity of DNA polymerases.[10] It is a master coordinator of Okazaki fragment maturation, interacting sequentially with Pol δ, FEN1, and Lig1.[2] The interaction with PCNA is crucial for:

-

Recruitment and Localization: PCNA recruits FEN1 to the replication fork, ensuring its high local concentration at the site of action.[12]

-

Stimulation of Activity: PCNA significantly stimulates FEN1's endonuclease activity.[10][13]

-

Coordination: The sequential binding of replication factors to PCNA ensures an orderly progression of Okazaki fragment processing.[14]

FEN1 interacts with PCNA through a conserved PCNA-interacting protein (PIP) box located at its C-terminus.[15] Structural studies have revealed that FEN1 can adopt different conformations when bound to PCNA, potentially regulating its access to the DNA substrate.[16]

Dna2 Helicase/Nuclease

As described in the long flap pathway, Dna2 collaborates with FEN1 to process long flaps.[9] The interplay between these two nucleases is critical for handling diverse flap structures that arise during DNA replication. Acetylation of FEN1 and Dna2 can influence the choice between the short and long flap pathways, with acetylated FEN1 showing reduced activity while acetylated Dna2 is stimulated.[9]

Regulation of FEN1 Activity

FEN1 activity is meticulously regulated to prevent aberrant cleavage of DNA and maintain genomic stability. This regulation occurs through several mechanisms:

-

Post-Translational Modifications: FEN1 undergoes various post-translational modifications, including phosphorylation, methylation, and acetylation, which dynamically regulate its activity and interaction with other proteins.[1] For instance, methylation of FEN1 at arginine 192 promotes its interaction with PCNA, while subsequent phosphorylation causes its dissociation, allowing DNA ligase I to access the nick.[1]

-

Protein-Protein Interactions: As discussed, interactions with PCNA and other proteins are key to modulating FEN1's localization and activity.[10]

-

Substrate Specificity: FEN1 exhibits a high degree of substrate specificity, preferentially cleaving 5' flap structures and being inhibited by structures like intact double-stranded DNA or hairpins.[8]

FEN1 in Disease and as a Drug Target

Given its central role in DNA replication and repair, it is not surprising that FEN1 is implicated in human diseases, particularly cancer.

-

Cancer: FEN1 is overexpressed in numerous cancers, including breast, prostate, lung, and pancreatic cancers.[17] This overexpression can lead to increased genomic instability.[18] Cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), often become highly dependent on FEN1 for survival.[5][17] This dependency creates a synthetic lethal relationship, where inhibiting FEN1 in such cancer cells leads to cell death, while normal cells are less affected.[19][20]

-

Drug Development: The synthetic lethality concept has made FEN1 an attractive target for cancer therapy.[5] Several small-molecule inhibitors of FEN1 have been developed and are being investigated for their therapeutic potential, both as monotherapy and in combination with other DNA damage response inhibitors like PARP inhibitors.[20][21]

Quantitative Data on FEN1 Activity

The enzymatic efficiency of FEN1 is influenced by the substrate structure. The presence of a 1-nucleotide 3' flap on the substrate significantly enhances FEN1's cleavage activity.[22]

| Substrate Type | Description | Relative Cleavage Efficiency | Reference |

| Double Flap | Contains both a 5' flap and a 1-nucleotide 3' flap. | High | [22] |

| Single Flap | Contains only a 5' flap. | Moderate | [22] |

| Pseudo-Y | A forked DNA structure without a downstream duplex. | Low | [23] |

| 5' Overhang | A nick with a 5' single-stranded tail. | Low | [23] |

Note: This table provides a qualitative comparison based on available literature. Specific kinetic parameters (kcat, Km) can vary depending on the precise substrate sequence and reaction conditions.

Experimental Protocols

FEN1 Flap Cleavage Assay (Fluorogenic)

This assay is commonly used to measure the endonuclease activity of FEN1 in a high-throughput format.

Principle: The assay utilizes a synthetic DNA substrate consisting of three annealed oligonucleotides that form a 5' flap structure. The 5' flap strand is labeled with a fluorophore at its 5' end and a quencher at its 3' end. In the intact substrate, the fluorescence is quenched due to the proximity of the fluorophore and quencher. Upon cleavage of the flap by FEN1, the short fluorophore-labeled fragment is released, leading to an increase in fluorescence.[24]

Materials:

-

Purified recombinant human FEN1

-

Fluorogenic DNA substrate (e.g., with 6-FAM fluorophore and a corresponding quencher)

-

Assay buffer (e.g., 30 mM HEPES-KOH pH 7.4, 40 mM KCl, 8 mM MgCl₂, 0.2 mg/ml BSA, 10% glycerol)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of FEN1 enzyme in the assay buffer.

-

Add a fixed concentration of the fluorogenic substrate (e.g., 50 nM) to each well of the 384-well plate.[24]

-

Initiate the reaction by adding the diluted FEN1 enzyme to the wells.

-

Incubate the plate at a specific temperature (e.g., 23°C or 37°C) for a set period (e.g., 15 minutes).[24]

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The increase in fluorescence is proportional to the FEN1 activity.

Single-Turnover Kinetic Assay (Rapid Quench-Flow)

This method is used to determine the pre-steady-state kinetic parameters of FEN1 cleavage.

Principle: A single-turnover experiment is performed under conditions where the enzyme concentration is in excess of the substrate concentration. This allows for the measurement of the rate of the first catalytic cycle. A rapid quench-flow instrument is used to mix the enzyme and substrate and then quench the reaction at very short time intervals.[25]

Materials:

-

Purified recombinant FEN1

-

5'-32P-end-labeled DNA flap substrate

-

FEN1 reaction buffer (e.g., 30 mM HEPES-KOH pH 7.4, 40 mM KCl, 8 mM MgCl₂)

-

Quench solution (e.g., 90% formamide, 100 mM EDTA)

-

Rapid Quench-Flow instrument

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Prepare the 5'-32P-end-labeled DNA substrate and anneal it to form the flap structure.

-

Prepare a solution of FEN1 in the reaction buffer at a concentration significantly higher than the substrate.[25]

-

Load the FEN1 solution and the substrate solution into separate syringes of the rapid quench-flow instrument.

-

Initiate the reaction by rapidly mixing the enzyme and substrate. The reaction is allowed to proceed for various short time points (milliseconds to seconds).

-

At each time point, the reaction is quenched by mixing with the quench solution.

-

The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

The amount of cleaved product at each time point is quantified using a phosphorimager.

-

The data are then fit to a kinetic equation to determine the rate constant for cleavage.

Conclusion

FEN1 is a multifaceted nuclease that is fundamental to the process of Okazaki fragment maturation. Its precise enzymatic activity, coordinated through interactions with PCNA and other replication factors, ensures the fidelity and efficiency of lagging strand DNA synthesis. The intricate regulation of FEN1 activity underscores its importance in maintaining genomic stability. The reliance of certain cancers on FEN1 for survival has established it as a promising therapeutic target, with ongoing research focused on the development of specific inhibitors for cancer treatment. A thorough understanding of the molecular mechanisms governing FEN1 function is crucial for researchers and drug development professionals seeking to exploit its therapeutic potential.

References

- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-specific nucleases: role in Okazaki fragment maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Okazaki fragments - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]

- 7. researchgate.net [researchgate.net]

- 8. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Two modes of FEN1 binding to PCNA regulated by DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Alternative Pathway for Okazaki Fragment Processing: RESOLUTION OF FOLD-BACK FLAPS BY Pif1 HELICASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disruption of the FEN-1/PCNA Interaction Results in DNA Replication Defects, Pulmonary Hypoplasia, Pancytopenia, and Newborn Lethality in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. embopress.org [embopress.org]

- 15. Structural basis for recruitment of human flap endonuclease 1 to PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spring8.or.jp [spring8.or.jp]

- 17. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 18. embopress.org [embopress.org]

- 19. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 20. kuickresearch.com [kuickresearch.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Flap Endonuclease 1 (FEN1): Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific metallonuclease belonging to the Rad2/XPG family of 5' nucleases.[1] It plays a pivotal role in maintaining genomic stability through its essential functions in DNA replication and repair.[2][3] FEN1 possesses multiple nuclease activities, including 5'-flap endonuclease (FEN), 5'-3' exonuclease (EXO), and gap-dependent endonuclease (GEN) activities.[1][4] These activities are critical for the precise processing of various DNA intermediates that arise during Okazaki fragment maturation in lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[5][6] Given its central role in DNA metabolism, the dysregulation of FEN1 activity is linked to genomic instability, cancer development, and other disease states, making it an attractive target for therapeutic intervention.[2][7] This guide provides a comprehensive overview of the structure, function, and regulation of FEN1, along with detailed experimental protocols and quantitative data for its study.

FEN1 Structure and Catalytic Mechanism

Human FEN1 is a 380-amino acid protein that folds into a compact globular domain with a flexible C-terminal tail.[8][9] The core nuclease domain features a central β-sheet flanked by α-helices, creating a channel that accommodates the DNA substrate.[9] A key structural feature is a helical clamp or arch that spans the active site.[10]

DNA Recognition and Cleavage:

FEN1's substrate specificity is determined by the structure of the DNA, not its sequence.[10][11] It recognizes a bifurcated DNA structure with a 5' single-stranded flap.[10] The binding of FEN1 to its substrate induces a dramatic ~100° bend in the DNA, which is crucial for positioning the scissile phosphate at the active site.[12][13] This bending mechanism effectively prevents the cleavage of intact double-stranded DNA.[13]

The active site of FEN1 contains two essential divalent metal ions, typically Mg²⁺, which are coordinated by conserved acidic residues.[14][15] These metal ions are critical for catalysis, facilitating the nucleophilic attack on the phosphodiester bond.[14] The enzyme cleaves the phosphodiester bond at the junction of the single-stranded flap and the double-stranded DNA, typically leaving a ligatable nick with a 5'-phosphate and a 3'-hydroxyl group.[13] The presence of a 1-nucleotide 3'-flap on the substrate significantly enhances cleavage efficiency and specificity.[13]

Core Functions of FEN1 in DNA Metabolism

FEN1 is a key player in several fundamental cellular processes that are essential for the faithful inheritance of genetic information.

Okazaki Fragment Maturation

During lagging strand DNA synthesis, DNA polymerase δ displaces the RNA/DNA primers of the preceding Okazaki fragment, creating a 5' flap structure.[5][16] FEN1 is responsible for removing these flaps. This process can occur through two main pathways:

-

Short-flap pathway: DNA polymerase δ displaces a short flap, which is then directly cleaved by FEN1. This iterative process of displacement and cleavage is known as "nick translation."[5]

-

Long-flap pathway: If DNA polymerase δ displaces a longer flap, it becomes coated by Replication Protein A (RPA), which inhibits FEN1 cleavage. In this scenario, the Dna2 nuclease/helicase is recruited to shorten the flap, after which FEN1 can perform the final cleavage to create a ligatable nick.[2][16]

The choice between these pathways is crucial for preventing the formation of deleterious DNA structures.

Long-Patch Base Excision Repair (LP-BER)

FEN1 is a critical component of the LP-BER pathway, which removes damaged DNA bases that cannot be processed by the short-patch BER pathway.[6][17] The key steps involving FEN1 are:

-

A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.

-

AP endonuclease 1 (APE1) cleaves the DNA backbone 5' to the AP site.

-

DNA polymerase β (Pol β) or δ/ε synthesizes a short patch of DNA, displacing the downstream strand containing the AP site as a 5' flap.[6]

-

FEN1 then cleaves this flap, and the resulting nick is sealed by DNA ligase I.[6][18]

Other Essential Roles

Beyond these two major pathways, FEN1 is also implicated in:

-

Telomere maintenance: FEN1 contributes to the stability of telomeres, the protective caps at the ends of chromosomes.[19]

-

Stalled replication fork rescue: FEN1 helps to resolve stalled replication forks, preventing collapse and the formation of double-strand breaks.[1]

-

Apoptotic DNA fragmentation: FEN1 participates in the ordered degradation of DNA during programmed cell death.[1]

Regulation of FEN1 Activity

The activity of FEN1 is tightly regulated to ensure the precise and timely processing of DNA intermediates. This regulation occurs through protein-protein interactions and post-translational modifications.

Interaction with PCNA

Proliferating Cell Nuclear Antigen (PCNA), a ring-shaped sliding clamp that encircles DNA, is a key interaction partner and a major stimulator of FEN1 activity.[8] PCNA acts as a scaffold, recruiting FEN1 to sites of DNA replication and repair.[20] The interaction with PCNA enhances FEN1's processivity and cleavage efficiency.[8] The binding affinity (Kd) of FEN1 for PCNA is in the nanomolar range, indicating a strong interaction.[8]

Other Protein Interactions

FEN1 interacts with a host of other proteins that modulate its function in different cellular contexts. These include:

-

Werner syndrome protein (WRN): A RecQ helicase that collaborates with FEN1 in the processing of complex DNA structures.[3]

-

Bloom syndrome protein (BLM): Another RecQ helicase involved in resolving DNA replication intermediates.[5]

-

Rad9-Rad1-Hus1 (9-1-1) complex: A checkpoint clamp that can also recruit FEN1 to sites of DNA damage.[3]

These interactions help to direct FEN1 to specific DNA metabolic pathways and fine-tune its nuclease activity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to FEN1's enzymatic activity, its interactions with PCNA, and the potency of various inhibitors.

Table 1: Kinetic Parameters of Human FEN1 for Various DNA Substrates

| Substrate Type | Km (nM) | kcat (s⁻¹) | kcat/Km (nM⁻¹s⁻¹) | Reference |

| Double Flap (13 nt 5'-flap) | 1.1 ± 0.2 | 8.8 ± 0.3 | 8.0 | [9] |

| Single Flap (13 nt 5'-flap) | 13 ± 2 | 8.0 ± 0.4 | 0.62 | [9] |

| 5' Overhang | 200 ± 50 | 0.11 ± 0.01 | 0.00055 | [9] |

| Nicked Duplex (Exo) | 32 ± 5 | 0.17 ± 0.01 | 0.0053 | [9] |

| Gapped Duplex (GEN) | 490 ± 110 | 0.07 ± 0.01 | 0.00014 | [9] |

Note: Kinetic parameters can vary depending on the specific substrate sequence and reaction conditions.

Table 2: FEN1-PCNA Interaction Affinity

| Interacting Proteins | Method | KD (nM) | Reference |

| Human FEN1 - Human PCNA | Surface Plasmon Resonance | 70 - 80 | [1] |

| Human FEN1 - Human PCNA | Fluorescence Anisotropy | 60 | [8] |

| Yeast FEN1 - Yeast PCNA | Single-molecule FRET | 1.6 ± 0.5 | [17] |

| Yeast FEN1 - Yeast pcna-90 mutant | Surface Plasmon Resonance | 120 - 170 | [1] |

Table 3: IC₅₀ Values of Selected FEN1 Inhibitors

| Inhibitor | Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 (N-hydroxyurea series) | SW620 | ~10 | [4] |

| Compound 2 (N-hydroxyurea series) | SW620 | ~10 | [4] |

| Compound 4 (N-hydroxyurea series) | SW620 | ~10 | [4] |

| Myricetin | Colorectal Cancer Cells | Not specified | [21] |

| SC13 | Cervical Cancer Cells | Not specified | [15] |

Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study FEN1 function.

Protocol 1: Fluorogenic FEN1 Flap Endonuclease Assay

This assay provides a real-time, quantitative measurement of FEN1's flap cleavage activity.

Materials:

-

Purified recombinant FEN1 protein.

-

Fluorogenic DNA substrate: A double-flap DNA substrate with a fluorophore (e.g., 6-TAMRA) on the 5' end of the flap and a quencher (e.g., BHQ-2) on a complementary strand.[22]

-

FEN1 reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[22]

-

384-well microplate.

-

Fluorescence plate reader.

Method:

-

Prepare serial dilutions of FEN1 protein in FEN1 reaction buffer.

-

Add 30 µL of each FEN1 dilution or buffer (for no-enzyme control) to the wells of a 384-well plate.

-

Initiate the reaction by adding 10 µL of the fluorogenic DNA substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record fluorescence intensity at appropriate intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).

-

The rate of increase in fluorescence is proportional to FEN1 activity, as cleavage of the flap separates the fluorophore from the quencher.[22]

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

-

For inhibitor studies, pre-incubate FEN1 with the inhibitor for a specified time before adding the substrate.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for FEN1-DNA Binding

EMSA is used to qualitatively and quantitatively assess the binding of FEN1 to its DNA substrates.

Materials:

-

Purified recombinant FEN1 protein.

-

DNA probe: A radiolabeled (e.g., ³²P) or fluorescently labeled DNA substrate (e.g., a flap structure).

-

Binding buffer: 10 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.1 mM DTT, 5% glycerol.[23]

-

Native polyacrylamide gel (e.g., 6-8%).

-

TBE buffer (Tris-borate-EDTA).

-

Loading dye (non-denaturing).

-

Phosphorimager or fluorescence scanner.

Method:

-

Prepare binding reactions by mixing the labeled DNA probe (at a constant, low concentration) with increasing concentrations of FEN1 protein in binding buffer.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for complex formation.

-

Add non-denaturing loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage in TBE buffer at 4°C to prevent complex dissociation.

-

After electrophoresis, dry the gel (for radiolabeled probes) or directly visualize it using a phosphorimager or fluorescence scanner.

-

The free DNA probe will migrate faster, while the FEN1-DNA complex will migrate slower, resulting in a "shifted" band.[24] The intensity of the shifted band is proportional to the amount of bound complex.

Protocol 3: Co-Immunoprecipitation (Co-IP) for FEN1 Protein-Protein Interactions

Co-IP is used to identify and confirm interactions between FEN1 and other proteins within a cellular context.

Materials:

-

Cells expressing the proteins of interest.

-

Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.[25]

-

Antibody specific to the "bait" protein (e.g., anti-FEN1).

-

Control IgG antibody (from the same species as the primary antibody).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (lysis buffer with a lower detergent concentration).

-

SDS-PAGE sample buffer.

-

Western blotting equipment and reagents.

Method:

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate with rotation at 4°C. This step removes proteins that non-specifically bind to the beads or IgG. Centrifuge and collect the pre-cleared supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-FEN1) to the pre-cleared lysate and incubate with rotation at 4°C to allow the antibody to bind to its target protein.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate with rotation at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins and denature them.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein (the "prey"). A band corresponding to the prey protein in the FEN1 immunoprecipitate indicates an interaction.

Visualizing FEN1 Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving FEN1.

Caption: Okazaki Fragment Maturation Pathways.

Caption: Long-Patch Base Excision Repair Pathway.

Caption: Co-Immunoprecipitation Workflow for FEN1.

Conclusion and Future Directions

FEN1 is an indispensable enzyme that safeguards genomic integrity through its multifaceted roles in DNA replication and repair. Its intricate regulation via protein-protein interactions and post-translational modifications highlights its central position in the complex network of DNA metabolic pathways. The detailed understanding of its structure and function has not only illuminated fundamental biological processes but has also established FEN1 as a promising therapeutic target. The overexpression of FEN1 in various cancers and its role in chemoresistance underscore the potential of FEN1 inhibitors in oncology.[21][26] Future research will likely focus on the development of more potent and specific FEN1 inhibitors, the elucidation of the complex interplay between FEN1 and other DNA repair pathways, and the exploration of FEN1's role in other diseases linked to genomic instability. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical enzyme.

References

- 1. Two modes of FEN1 binding to PCNA regulated by DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolving individual steps of Okazaki fragment maturation at msec time-scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for recruitment of human flap endonuclease 1 to PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for FEN-1 substrate specificity and PCNA-mediated activation in DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Missed cleavage opportunities by FEN1 lead to Okazaki fragment maturation via the long-flap pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. m.youtube.com [m.youtube.com]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. embopress.org [embopress.org]

- 21. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

FEN1-IN-1: A Selective Inhibitor of Flap Endonuclease 1 for Cancer Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a pivotal role in maintaining genomic stability.[1][2][3] Its over-expression in various cancers has made it an attractive target for therapeutic intervention.[2][3] FEN1-IN-1 is a small molecule inhibitor that has demonstrated potent and selective inhibition of FEN1, showing promise as a tool for cancer research and as a potential lead compound for drug development.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a member of the N-hydroxyurea series of inhibitors that target the active site of FEN1.[4][5] Its inhibitory action is achieved in part through the coordination of the essential Mg²⁺ ions within the FEN1 active site, thereby preventing the enzyme from binding to and cleaving its DNA substrate.[1][4] Inhibition of FEN1 by this compound disrupts critical DNA metabolic processes, particularly Okazaki fragment maturation during lagging strand DNA synthesis.[4][6] This leads to an accumulation of unprocessed DNA flaps, causing replication fork stalling and the induction of a DNA damage response.[1][4][6]

Biochemical and Cellular Activity

This compound exhibits potent and selective inhibitory activity against FEN1. It has been shown to inhibit both FEN1 and the related exonuclease EXO1 with similar potency, while displaying high selectivity over other nucleases like xeroderma pigmentosum G (XPG).[7] In cellular assays, this compound induces a DNA damage response characterized by the activation of the ATM checkpoint signaling pathway, leading to the phosphorylation of histone H2AX (a marker for DNA double-strand breaks) and the ubiquitination of FANCD2, indicating the involvement of the Fanconi Anemia pathway.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant FEN1 inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity |

| FEN1 | 11 | >1,000-fold vs. XPG |

| EXO1 | ~11 | - |

Data sourced from Probechem Biochemicals.[7]

Table 2: Cellular Growth Inhibition by this compound

| Cell Lines | Parameter | Value (µM) |

| 212 Cancer Cell Lines (Mean) | GI50 | 15.5 |

| 26 of 212 Cancer Cell Lines | GI50 | > 30 (Resistant) |

Data from a high-throughput screen reported by Ward TA, et al. in PLoS One, 2017.[4][6]

Table 3: Comparative Inhibitory Activity of Other FEN1 Inhibitors

| Inhibitor | Target | IC50 (nM) |

| FEN1-IN-2 | FEN1 | 3 |

| XPG | 226 | |

| PTPD | FEN1 | 22 |

Data sourced from MedchemExpress and Singh et al., 2021.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FEN1 inhibitors like this compound.

FEN1 Cleavage Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the cleavage of a synthetic DNA flap substrate by recombinant FEN1 enzyme.

Materials:

-

Recombinant human FEN1 protein

-

Fluorescently labeled DNA flap substrate (e.g., with a 5'-fluorophore and a 3'-quencher)

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

This compound or other test compounds

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorescently labeled DNA flap substrate at a concentration near its Km value.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the plate.

-

Initiate the reaction by adding a fixed concentration of recombinant FEN1 enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blotting for DNA Damage Markers

This technique is used to detect the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, in response to FEN1 inhibition.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H2A.X (Ser139) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against γH2AX overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway of FEN1 Inhibition

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for FEN1 Inhibitor Characterization

Caption: Workflow for FEN1 inhibitor discovery.

Logical Relationship of FEN1 Inhibition and Cellular Outcomes

Caption: Cellular consequences of FEN1 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 7. This compound (FEN1i-1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Critical Role of Flap Endonuclease 1 (FEN1) in Long-Patch Base Excision Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap Endonuclease 1 (FEN1) is a highly conserved metallonuclease that plays a pivotal role in maintaining genomic stability through its involvement in various DNA metabolic pathways, most notably DNA replication and repair. This technical guide provides an in-depth exploration of FEN1's essential function in the long-patch base excision repair (LP-BER) pathway, a critical mechanism for correcting a wide range of endogenous and exogenous DNA base lesions. We will dissect the molecular mechanics of FEN1-mediated flap cleavage, its interplay with other key LP-BER proteins, and the experimental methodologies used to elucidate its function. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and target the intricate processes of DNA repair.

Introduction to Long-Patch Base Excision Repair

Base excision repair (BER) is a primary cellular defense mechanism against small, non-helix-distorting base lesions, such as those arising from oxidation, alkylation, and deamination. BER proceeds via two main sub-pathways: short-patch BER (SP-BER), which replaces a single nucleotide, and long-patch BER (LP-BER), which synthesizes a repair patch of 2-15 nucleotides.[1][2] LP-BER is crucial for repairing certain types of DNA damage, particularly when the 5'-deoxyribose phosphate (dRP) terminus is resistant to the lyase activity of DNA polymerase β (Pol β), a key enzyme in SP-BER.[2]

The LP-BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. AP endonuclease 1 (APE1) then incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-dRP terminus. From this point, the pathway diverges into at least two sub-pathways, largely distinguished by their dependence on the proliferating cell nuclear antigen (PCNA).

The Core Mechanism of FEN1 in LP-BER

FEN1's primary role in LP-BER is the removal of the 5' flap structure generated during strand displacement synthesis by DNA polymerases. This action is critical for creating a ligatable nick that can be sealed by DNA ligase I, thereby completing the repair process.

PCNA-Dependent LP-BER

In proliferating cells, LP-BER often proceeds in a PCNA-dependent manner, utilizing the replicative DNA polymerases δ (Pol δ) and ε (Pol ε).[3]

-

Recruitment and Loading: Following APE1 incision, PCNA is loaded onto the DNA at the single-strand break by Replication Factor C (RFC). PCNA then acts as a sliding clamp and a scaffold for the recruitment of downstream repair proteins.

-

Strand Displacement Synthesis: Pol δ or Pol ε binds to the PCNA-DNA complex and initiates DNA synthesis from the 3'-hydroxyl terminus, displacing the downstream strand containing the 5'-dRP lesion and creating a 5' flap.[1]

-

Flap Cleavage by FEN1: FEN1 is recruited to the site of repair and, in a process stimulated by its interaction with PCNA, recognizes and cleaves the 5' flap at its base.[1] This precise cleavage is essential for removing the damaged segment and creating a suitable substrate for ligation.

-

Ligation: DNA Ligase I, which also interacts with PCNA, seals the remaining nick in the DNA backbone, completing the repair process.

PCNA-Independent LP-BER

LP-BER can also occur independently of PCNA, often involving DNA polymerase β (Pol β).[1] This pathway is particularly relevant in non-proliferating cells where PCNA levels are low.[4]

-

Limited Strand Displacement: Pol β performs a more limited strand displacement synthesis, creating a shorter 5' flap.

-

FEN1-Mediated Cleavage: FEN1 is still required to cleave this flap, although its activity may be less processive without the stimulation by PCNA.

-

Ligation: DNA Ligase I or the XRCC1-DNA Ligase III complex can complete the final ligation step.

A proposed "hit and run" mechanism suggests an iterative process where FEN1 cleavage and Pol β synthesis occur in a coordinated but alternating fashion.[4]

Quantitative Analysis of FEN1 in LP-BER

The efficiency and fidelity of LP-BER are governed by the kinetic parameters and substrate specificities of its core enzymes. The following tables summarize key quantitative data related to FEN1's involvement in this pathway.

| Parameter | Value | Cell/System Type | Reference |

| Repair Patch Size | |||

| 8-oxo-7,8-dihydroguanine | 2-6 nucleotides | In vivo (mammalian cells) | [5] |

| Synthetic Abasic Site | 6-12 nucleotides | In vivo (mammalian cells) | [5] |

| General LP-BER | 2-15 nucleotides | In vitro/in vivo | [2] |

| Effect of FEN1 Deletion | |||

| Reduction in total BER activity (8oxoG lesion) | ~44% | DT40 chicken cell extracts | [2] |

| Reduction in LP-BER product formation | ~65% | DT40 chicken cell extracts | [2] |

| FEN1 Cleavage Specificity | |||

| Major cleavage site on CPD-containing flap | 5 bases downstream from the 5' CPD lesion | In vitro (purified human FEN1) | [1] |

Table 1: Quantitative Parameters of FEN1-mediated Long-Patch Base Excision Repair. This table summarizes key quantitative data, including the typical length of the DNA repair patch, the impact of FEN1 absence on repair efficiency, and the specific cleavage site of FEN1 on a damaged DNA flap.

| Substrate | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |

| Double-flap DNA | 1.9 ± 0.3 | 12.0 ± 0.4 | 6.3 | [6] |

| 5' Flap DNA | 10.0 ± 1.2 | 8.0 ± 0.3 | 0.8 | [6] |

| Nicked DNA | 18.0 ± 2.0 | 0.05 ± 0.002 | 0.003 | [6] |

Table 2: Steady-State Kinetic Parameters of Human FEN1. This table presents the Michaelis-Menten constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km) of FEN1 for different DNA substrates, highlighting its preference for flap structures.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study FEN1's function in LP-BER.

In Vitro FEN1 Cleavage Assay

This assay directly measures the endonuclease activity of FEN1 on a synthetic DNA substrate containing a 5' flap.

Materials:

-

Purified recombinant human FEN1

-

Custom-synthesized oligonucleotides to form a flap substrate (one 5'-radiolabeled or fluorescently labeled flap oligonucleotide, one template oligonucleotide, and one upstream "primer" oligonucleotide)

-

10x FEN1 Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 10 mM DTT

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

-

Denaturing polyacrylamide gel (15-20%)

-

TBE Buffer (Tris-borate-EDTA)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Substrate Annealing: Anneal the oligonucleotides to form the flap DNA substrate by mixing them in a 1:1.2:1.5 molar ratio (labeled flap:template:primer) in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then cool slowly to room temperature.

-

Reaction Setup: On ice, prepare the reaction mixtures in a final volume of 20 µL.

-

2 µL 10x FEN1 Reaction Buffer

-

10 nM annealed flap substrate

-

Indicated concentrations of purified FEN1 (e.g., a titration from 0.1 nM to 50 nM)

-

Nuclease-free water to 20 µL

-

-

Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction. Incubate for a defined time (e.g., 15 minutes).

-

Stop Reaction: Terminate the reaction by adding 20 µL of Stop Solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in 1x TBE buffer until the dyes have migrated sufficiently.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen or scan for fluorescence. The cleaved product will migrate faster than the full-length substrate. Quantify the band intensities to determine the percentage of cleavage.

In Vitro Reconstitution of Long-Patch BER

This assay reconstitutes the entire LP-BER pathway using purified proteins to assess the coordinated action of the enzymatic machinery.

Materials:

-

Purified human proteins: APE1, Pol δ or Pol β, PCNA, RFC, FEN1, DNA Ligase I

-

Circular plasmid DNA containing a single, site-specific lesion (e.g., a synthetic abasic site)

-

10x LP-BER Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 200 mM KCl, 10 mM DTT, 5 mM ATP

-

dNTP mix (dATP, dGTP, dCTP, dTTP)

-

[α-³²P]dCTP

-

Restriction enzymes for mapping the repair patch

-

Agarose gel and denaturing polyacrylamide gel

Procedure:

-

Reaction Assembly: Assemble the reactions on ice in a final volume of 25 µL.

-

2.5 µL 10x LP-BER Reaction Buffer

-

100 ng plasmid substrate

-

50 µM each of dATP, dGTP, dTTP

-

2.5 µM dCTP

-

10 µCi [α-³²P]dCTP

-

Optimal concentrations of purified proteins (e.g., 50 ng APE1, 100 ng Pol δ, 100 ng PCNA, 50 ng RFC, 50 ng FEN1, 200 ng DNA Ligase I)

-

Nuclease-free water to 25 µL

-

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

DNA Purification: Purify the plasmid DNA from the reaction mixture using a standard DNA purification kit.

-

Analysis of Repair Synthesis:

-

Total Incorporation: Run a portion of the purified DNA on an agarose gel, dry the gel, and expose it to a phosphor screen to visualize the incorporation of the radiolabel into the plasmid.

-

Patch Size Mapping: Digest the remaining purified DNA with restriction enzymes that flank the lesion site. Separate the resulting fragments on a denaturing polyacrylamide gel. The size of the radiolabeled fragment(s) will indicate the size and location of the repair patch.

-

Electrophoretic Mobility Shift Assay (EMSA) for FEN1-DNA Binding

EMSA is used to study the binding of FEN1 to its flap DNA substrate.

Materials:

-

Purified FEN1

-

Radiolabeled flap DNA substrate (as in 4.1)

-

10x EMSA Binding Buffer: 200 mM HEPES (pH 7.9), 500 mM KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol

-

Poly(dI-dC) non-specific competitor DNA

-

Native polyacrylamide gel (6-8%)

-

0.5x TBE Buffer

Procedure:

-

Binding Reaction: Set up the binding reactions on ice in a final volume of 20 µL.

-

2 µL 10x EMSA Binding Buffer

-

1 µg Poly(dI-dC)

-

~20,000 cpm of radiolabeled probe

-

Increasing concentrations of purified FEN1

-

Nuclease-free water to 20 µL

-

-

Incubation: Incubate at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

-

Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in 0.5x TBE buffer at 4°C.

-

Visualization: Dry the gel and expose it to a phosphor screen. A "shifted" band, which migrates slower than the free probe, indicates the formation of a FEN1-DNA complex.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of proteins in LP-BER is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow.

PCNA-Dependent Long-Patch BER Pathway

Caption: PCNA-Dependent Long-Patch BER Pathway.

PCNA-Independent Long-Patch BER Pathway

Caption: PCNA-Independent Long-Patch BER Pathway.

Experimental Workflow for In Vitro LP-BER Reconstitution

Caption: Workflow for In Vitro LP-BER Reconstitution Assay.

Conclusion

FEN1 is an indispensable enzyme in the long-patch base excision repair pathway, ensuring the precise removal of displaced 5' flaps to facilitate the final ligation step. Its intricate coordination with DNA polymerases, PCNA, and DNA ligases highlights the elegance and complexity of cellular DNA repair mechanisms. A thorough understanding of FEN1's function and regulation is not only fundamental to our knowledge of genome maintenance but also presents a promising avenue for the development of novel therapeutic strategies targeting DNA repair pathways in diseases such as cancer. This guide provides a foundational resource for researchers and clinicians to further explore the critical role of FEN1 in preserving genomic integrity.

References

- 1. DNA polymerase β-dependent long patch base excision repair in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | PCNA-Dependent Long Patch Base Excision Repair [reactome.org]

- 4. DNA POLYMERASE β CATALYZED-PCNA INDEPENDENT LONG PATCH BASE EXCISION REPAIR SYNTHESIS: A MECHANISM FOR REPAIR OF OXIDATIVELY DAMAGED DNA ENDS IN POSTMITOTIC BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

The Role of Flap Endonuclease 1 (FEN1) Overexpression in Carcinogenesis: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flap Endonuclease 1 (FEN1) is a structure-specific nuclease integral to DNA replication and repair, playing a critical role in maintaining genomic stability.[1][2][3] Its primary functions include the maturation of Okazaki fragments during DNA replication and participation in the long-patch base excision repair (LP-BER) pathway.[3][4] Emerging evidence has compellingly demonstrated the dysregulation of FEN1 in numerous human malignancies. Overexpression of FEN1 is a common feature in a wide array of cancers, including those of the breast, lung, prostate, and pancreas, and is frequently associated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[1][5][6][7][8] This guide provides a comprehensive technical overview of the link between FEN1 overexpression and cancer, summarizing quantitative expression data, detailing key molecular pathways, outlining relevant experimental protocols, and exploring its potential as a therapeutic target.

FEN1 Overexpression Across Human Malignancies: A Quantitative Overview

Elevated expression of FEN1 at both the mRNA and protein levels is a well-documented phenomenon in a multitude of cancer types. This overexpression is not merely a correlative finding but has been shown to contribute functionally to cancer progression.[9] Below, we summarize quantitative data from various studies, highlighting the extent of FEN1 upregulation in tumor tissues compared to their normal counterparts.

Table 1: FEN1 mRNA Expression in Tumor vs. Normal Tissues

| Cancer Type | Fold Increase (Tumor vs. Normal) | Percentage of Cases with Overexpression | Key Findings & Citations |

|---|---|---|---|

| Breast Cancer | ~2.4-fold | 94% (47/50 cases) | Expression is significantly higher in metastatic tissue compared to primary tumors.[4][10] A 1.3-fold median increase in tumors and 1.7-fold in metastases was also reported.[11] |

| Non-Small-Cell Lung Cancer (NSCLC) | 2.8-fold (Adenocarcinoma), 4.7-fold (Squamous Carcinoma) | ~36% (protein) | FEN1 mRNA and protein are highly overexpressed; high expression correlates with poor differentiation and prognosis.[12] |

| Hepatocellular Carcinoma (HCC) | Significantly elevated | Not specified | High FEN1 expression correlates with late TNM stage and lower overall survival.[9] |

| Uterine Cancer | ~2.3-fold | Not specified | Statistically significant increase in FEN1 mRNA compared to matched normal tissue.[10] |

| Colon Cancer | ~1.5-fold | Not specified | Significant upregulation of FEN1 mRNA observed.[10] |

| Stomach Cancer | ~1.5-fold | Not specified | Significant upregulation of FEN1 mRNA observed.[10] |

| Kidney Cancer | ~2.3-fold | Not specified | Significant upregulation of FEN1 mRNA observed.[10] |

| Ovarian Cancer | Not specified | 49.5% (high nuclear protein expression) | High FEN1 expression is associated with an aggressive phenotype and poor progression-free survival after platinum chemotherapy.[8] |

| Brain Tumors | Higher than normal brain | 82% (9/11 GBM), 62.5% (5/8 Astrocytomas) | FEN1 is commonly overexpressed in glioblastomas and astrocytomas.[7] |

| Testis Tumors | Significantly elevated | Not specified | FEN1 overexpression is common.[7] |

Table 2: Correlation of FEN1 Overexpression with Clinicopathological Features

| Cancer Type | Correlation with Poor Prognosis | Correlation with Metastasis/Invasion | Other Significant Correlations & Citations |

|---|---|---|---|

| NSCLC | Yes | Yes | Positive correlation with proliferation marker Ki-67 (r = 0.485).[12] Associated with resistance to cisplatin.[5][12] |

| Breast Cancer | Yes (especially in ER+ patients on tamoxifen) | Yes (higher in metastatic tissue) | Associated with tamoxifen resistance.[13][14] Linked to high grade, high mitotic index, and triple-negative phenotype.[15] |

| HCC | Yes (lower OS and RFS) | Yes (promotes migration and invasion) | Independent prognostic predictor for overall survival (OS) and relapse-free survival (RFS).[9] |

| Triple-Negative Breast Cancer (TNBC) | Yes (worse RFS, DMFS, and OS) | Yes (associated with lymph node positivity) | High FEN1 expression is a biomarker for poor prognosis in TNBC patients.[16] |

| Ovarian Cancer | Yes (poor progression-free survival) | Not specified | Predicts platinum resistance.[8] |

| Pancreatic Cancer | Yes | Yes (promotes migration and invasion) | FEN1 is significantly upregulated in PC tissues.[17] |

Molecular Mechanisms & Signaling Pathways

FEN1's role in cancer extends beyond a simple correlation with proliferation. It is deeply integrated into core cellular processes that, when dysregulated, drive malignant transformation and progression.

Role in DNA Replication and Repair

FEN1 is a cornerstone of genomic integrity. Its canonical roles are in Okazaki fragment maturation during lagging-strand DNA synthesis and in Long-Patch Base Excision Repair (LP-BER).[3][4] In cancer, the high proliferative rate demands robust replication machinery, partly explaining the requirement for elevated FEN1 levels.[5] Furthermore, FEN1 participates in repairing DNA damage induced by endogenous reactive oxygen species (ROS) or exogenous agents like chemotherapy.[18] Its overexpression can therefore confer resistance by enhancing the cell's ability to repair cytotoxic DNA lesions.[5][11] FEN1 is also involved in more error-prone repair pathways like microhomology-mediated end joining (MMEJ), which can lead to genomic instability when overactive.[6]

Regulation of Cell Cycle Progression

Recent studies have elucidated a direct role for FEN1 in cell cycle control. In hepatocellular carcinoma, FEN1 promotes the G2/M transition by modulating the expression of key regulatory proteins, including Cdc25C, Cyclin-Dependent Kinase 1 (CDK1), and Cyclin B1.[19][20] Overexpression of FEN1 leads to increased levels of these proteins, accelerating entry into mitosis and thereby promoting cell proliferation.[19] Conversely, knockdown of FEN1 induces G1/S or G2/M phase arrest.[12]

FEN1 as a Therapeutic Target: Synthetic Lethality

The concept of synthetic lethality offers a powerful strategy for targeted cancer therapy. This occurs when the simultaneous loss of two genes is lethal to a cell, but the loss of either one alone is not. Cancers with defects in the Homologous Recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, are particularly vulnerable to the inhibition of FEN1.[21][22] These HR-deficient cells rely more heavily on other DNA repair pathways where FEN1 is active. Inhibiting FEN1 in this context leads to an accumulation of cytotoxic DNA damage that cannot be repaired, resulting in selective killing of cancer cells.[21][22][23] This has positioned FEN1 inhibitors as a promising therapeutic class, especially for cancers that have developed resistance to PARP inhibitors.[23]

Key Experimental Methodologies

Investigating the role of FEN1 requires a multi-faceted experimental approach. Below are detailed protocols for core techniques frequently cited in FEN1 research.

General Experimental Workflow

A typical investigation into FEN1's role in a specific cancer type follows a logical progression from expression analysis in patient tissues to functional validation in cell culture and animal models.

Quantitative Real-Time PCR (qRT-PCR) for FEN1 mRNA Expression

-

Objective: To quantify the relative expression level of FEN1 mRNA in tumor versus normal tissue.

-

Protocol:

-

RNA Extraction: Isolate total RNA from snap-frozen tissue samples or cultured cells using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.

-

Primer Design: Design primers specific to the human FEN1 gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

Real-Time PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. Perform the reaction on a real-time PCR system (e.g., Applied Biosystems StepOnePlus).

-

Data Analysis: Calculate the relative expression of FEN1 using the 2-ΔΔCt method, normalizing the Ct value of FEN1 to the housekeeping gene and comparing the tumor sample to a normalized control (e.g., matched adjacent normal tissue).[12]

-

Immunohistochemistry (IHC) for FEN1 Protein Expression

-

Objective: To determine the expression level and subcellular localization of FEN1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Protocol:

-

Deparaffinization and Rehydration: Dewax 4-5 µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody against FEN1 (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.

-